
Propyl 2-Nitroacetate: A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Propyl nitroacetate

Cat. No.: B15480183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl 2-nitroacetate is an organic compound that serves as a valuable intermediate in various

synthetic chemical processes. Its structure, featuring both an ester and a nitro functional group,

allows for a range of chemical transformations, making it a versatile building block in the

synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This

guide provides a detailed overview of its chemical structure, IUPAC nomenclature, physical and

chemical properties, synthesis protocols, and key chemical reactions.

Chemical Structure and IUPAC Name
The chemical structure of propyl 2-nitroacetate consists of a propyl ester of nitroacetic acid.

The nitro group is positioned on the alpha-carbon relative to the carbonyl group of the ester.

Chemical Structure:

IUPAC Name: propyl 2-nitroacetate[1]

Synonyms: n-Propyl nitroacetate, Acetic acid, nitro-, propyl ester, nitro-acetic acid propyl

ester[1]

CAS Number: 31333-36-5[1]
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Molecular Formula: C5H9NO4[1]

Molecular Weight: 147.13 g/mol [1]

Physicochemical Properties
Experimental data for the physical and chemical properties of propyl 2-nitroacetate are not

readily available in the cited literature. However, for comparative purposes, the properties of

the closely related and well-documented compound, ethyl 2-nitroacetate, are provided below.

Property
Value (for Ethyl 2-
nitroacetate)

Reference

Boiling Point 105-107 °C at 25 mmHg

Density 1.199 g/mL at 25 °C

Refractive Index n20/D 1.424

Spectroscopic Data
Specific spectroscopic data for propyl 2-nitroacetate could not be located in the available

search results. As a reference for researchers, the expected spectral characteristics can be

inferred from the data available for analogous compounds like ethyl 2-nitroacetate and propyl

acetate. Key expected features would include:

¹H NMR: Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet

for the adjacent methylene, and a triplet for the methylene attached to the oxygen) and a

singlet for the alpha-carbon protons.

¹³C NMR: Resonances for the three distinct carbons of the propyl group, the carbonyl

carbon, and the alpha-carbon bearing the nitro group.

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, and

symmetric and asymmetric stretches for the N-O bonds of the nitro group.

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with

fragmentation patterns characteristic of an ester and a nitro compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.molbase.com/name/n-Propyl%20nitroacetat.html
https://www.molbase.com/name/n-Propyl%20nitroacetat.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15480183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of Propyl 2-Nitroacetate
A detailed experimental protocol for the synthesis of propyl 2-nitroacetate is not explicitly

available. However, it can be prepared by a method analogous to the synthesis of methyl and

ethyl nitroacetate.[2][3] The general procedure involves the esterification of the dipotassium salt

of nitroacetic acid with propanol in the presence of a strong acid like sulfuric acid.[2][3]

General Two-Step Procedure (Adapted for Propyl 2-Nitroacetate):

Step 1: Preparation of the Dipotassium Salt of Nitroacetic Acid[2]

Prepare a solution of potassium hydroxide in water.

Slowly add nitromethane to the potassium hydroxide solution.

Heat the reaction mixture to reflux.

After cooling, the precipitated dipotassium salt of nitroacetic acid is filtered, washed with

methanol, and dried.

Step 2: Esterification to Propyl 2-Nitroacetate[2]

Suspend the finely powdered dipotassium salt of nitroacetic acid in propanol.

Cool the mixture to a low temperature (e.g., -15 °C).

With vigorous stirring, slowly add concentrated sulfuric acid, maintaining the low

temperature.

Allow the reaction mixture to warm to room temperature and continue stirring.

Remove the precipitate by filtration.

Concentrate the filtrate to obtain the crude product.

Purify the crude propyl 2-nitroacetate by distillation under reduced pressure.
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Key Chemical Reactions
Propyl 2-nitroacetate, as a nitroester, can participate in a variety of important carbon-carbon

bond-forming reactions. One of the most fundamental is the Henry Reaction (or Nitroaldol

Reaction).

The Henry Reaction
The Henry Reaction is the base-catalyzed addition of a nitroalkane (in this case, the alpha-

carbon of propyl 2-nitroacetate) to an aldehyde or ketone.[4][5][6] This reaction is a powerful

tool for the synthesis of β-nitro alcohols, which are versatile intermediates that can be further

transformed into other valuable compounds.[4][5]

The reaction proceeds via the following general steps:

Deprotonation of the alpha-carbon of propyl 2-nitroacetate by a base to form a nitronate

anion.[4]

Nucleophilic attack of the nitronate on the carbonyl carbon of an aldehyde or ketone.[4]

Protonation of the resulting alkoxide to yield the β-nitro alcohol product.[4]

Below is a diagram illustrating the workflow of the Henry Reaction with propyl 2-nitroacetate.
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Workflow of the Henry Reaction with Propyl 2-Nitroacetate.

Conclusion
Propyl 2-nitroacetate is a synthetically useful building block, primarily employed as an

intermediate in organic synthesis. While specific physical and spectroscopic data are not widely

published, its chemical reactivity, particularly in fundamental reactions like the Henry reaction,

is well-established. The protocols and reaction schemes provided in this guide offer a

foundational understanding for researchers and professionals in the field of drug development
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and chemical synthesis, enabling them to effectively utilize this versatile compound in their

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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